Diperodon

Catalog No.
S581436
CAS No.
101-08-6
M.F
C22H27N3O4
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diperodon

CAS Number

101-08-6

Product Name

Diperodon

IUPAC Name

[2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C22H27N3O4/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27)

InChI Key

YUGZHQHSNYIFLG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3

Synonyms

3-piperidino-1,2-propanediol dicarbanilate ester, diperodon, HCl of diperodon, monohydrate of diperodon

Canonical SMILES

C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3

Diperodon, specifically in its hydrochloride form (CAS Number: 537-12-2), is a local anesthetic compound characterized by its chemical formula C22H28ClN3O4C_{22}H_{28}ClN_{3}O_{4} and a molecular weight of approximately 433.93 g/mol. It belongs to the class of organic compounds known as phenylcarbamic acid esters, which are derivatives of phenylcarbamic acids . Diperodon is primarily utilized for its anesthetic properties, functioning through the inhibition of nerve signal transmission.

The exact mechanism of action for Diperodon's anesthetic effect is not fully elucidated in current scientific literature. Local anesthetics typically work by reversibly blocking sodium channels in nerve cells, preventing the transmission of nerve impulses []. However, further research is needed to confirm if this is the case for Diperodon.

  • Local tissue toxicity: Local anesthetics can cause tissue damage at the injection site if not administered properly.

Diperodon, also known by its chemical name 2-[(phenylcarbamoyl)oxy]-3-(piperidin-1-yl)propyl N-phenylcarbamate, is a local anesthetic with limited clinical use due to its rapid breakdown in the body []. However, it has found application in scientific research for various purposes:

Studying Local Anesthetic Mechanisms

Diperodon, alongside other local anesthetics, serves as a model compound in research investigating the mechanisms of local anesthesia. Researchers use it to study how these drugs interact with nerves and inhibit the transmission of pain signals. By analyzing the effects of different structural modifications on Diperodon's potency and duration of action, scientists can gain insights into the functional groups crucial for local anesthetic activity [].

Development of New Local Anesthetics

Due to its well-defined chemical structure and known pharmacological properties, Diperodon serves as a starting point for the development of novel local anesthetics. Researchers can modify the structure of Diperodon to create new analogs with potentially improved properties, such as longer duration of action or reduced side effects []. These analogs can then be further studied and optimized for potential clinical use.

Typical of carbamate esters. These include:

  • Hydrolysis: In biological systems, diperodon is subject to enzymatic hydrolysis, particularly by hydrolases present in blood serum, leading to its decomposition into less active metabolites .
  • Oxidation and Reduction: Diperodon can participate in oxidation and reduction reactions, which may alter its pharmacological properties.
  • Substitution Reactions: The presence of multiple functional groups allows for substitution reactions that can modify its structure and potentially enhance its therapeutic efficacy.

Diperodon exhibits significant biological activity as a local anesthetic. Its mechanism involves blocking sodium channels in nerve cells, thereby preventing the propagation of pain signals. Studies have demonstrated its effectiveness in various animal models for inducing local anesthesia . Additionally, diperodon's pharmacokinetics reveal that it has a moderate solubility in water, which influences its absorption and distribution within biological systems .

The synthesis of diperodon typically involves multi-step organic reactions. Common methods include:

  • Carbamate Formation: The initial step often involves the reaction of phenylcarbamic acid with appropriate alcohols to form carbamates.
  • Piperidine Derivatives: Incorporation of piperidine rings can be achieved through nucleophilic substitution reactions involving piperidine derivatives and activated carbamate intermediates.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications .

Diperodon is primarily applied in medical settings as a local anesthetic. Its applications include:

  • Surgical Procedures: Used to provide localized pain relief during minor surgical interventions.
  • Dental Anesthesia: Commonly employed in dental practices to numb specific areas during procedures.
  • Veterinary Medicine: Also utilized in veterinary settings for similar anesthetic purposes .

Interaction studies involving diperodon have focused on its pharmacodynamic and pharmacokinetic profiles. Key findings include:

  • Drug Interactions: Diperodon may interact with other central nervous system depressants, potentially enhancing sedative effects.
  • Metabolic Pathways: Research indicates that the metabolic pathways of diperodon can be influenced by co-administered drugs that affect liver enzymes, altering its efficacy and safety profile .

Diperodon shares structural similarities with several other compounds in the class of local anesthetics and carbamate esters. Notable similar compounds include:

Compound NameChemical FormulaUnique Features
DiperocaineC22H28N2O4C_{22}H_{28}N_{2}O_{4}Exhibits a similar mechanism but with different potency levels.
ProctodonC23H30N2O4C_{23}H_{30}N_{2}O_{4}Has a longer duration of action compared to diperodon.
DiperodoneC22H27N3O4C_{22}H_{27}N_{3}O_{4}Shows variations in solubility and stability profiles.

Diperodon's uniqueness lies in its specific structural configuration that influences its anesthetic potency and metabolic stability compared to these similar compounds .

Mechanism of Action and Sodium Channel Interactions

Diperodon, like many local anesthetics, exerts its pharmacological effects primarily through the inhibition of sodium channels in nerve cells. This mechanism involves the reversible blockade of voltage-gated sodium channels, which prevents the initiation and propagation of action potentials along nerve fibers, ultimately leading to local anesthesia. This interaction with sodium channels is characteristic of the phenylurethane derivatives of dialkyl amino alcohols, a class of compounds to which Diperodon belongs.

The molecular target of Diperodon has been specifically identified as the sodium channel alpha subunits in the brain (Types I, II, III), with an IC50 value corresponding to a potency value of 5.89 (-log[M]). This direct interaction with sodium channels explains its efficacy as a local anesthetic agent.

A distinctive feature of Diperodon's pharmacokinetic profile is its relatively rapid breakdown in the body. The compound undergoes hydrolysis by serum enzymes, which contributes to its short duration of action. This characteristic metabolism pattern differentiates Diperodon from other local anesthetics with longer half-lives and may affect its clinical utility.

Table 1: Pharmacological Properties of Diperodon

PropertyValueReference
TargetSodium channel alpha subunits; brain (Types I, II, III)
Action TypeIon channel inhibition
Potency (IC50)5.89 (-log[M])
MetabolismHydrolyzed by serum enzymes
pKa (acidic)10.95, 11.67
pKa (basic)6.64

Allosteric Binding to SMYD3 and Epigenetic Implications

A particularly intriguing aspect of Diperodon's pharmacological profile is its interaction with SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in chromatin regulation and cancer progression. Research utilizing surface plasmon resonance (SPR) biosensor-based competitive screening has identified Diperodon as a SMYD3 ligand with a binding affinity (KD) of 42 μM.

Unlike conventional SMYD3 inhibitors that target the enzyme's active site, Diperodon binds to a previously uncharacterized allosteric site on the opposite face of the protein. This binding site is particularly significant as it is located in a domain where heat shock protein 90 (HSP90) has been proposed to interact with SMYD3. The crystal structure of the Diperodon-SMYD3 complex revealed a favorable charge-assisted hydrogen bond between the compound and the protein.

Despite this binding interaction, Diperodon demonstrated only moderate inhibition of SMYD3's catalytic activity, with approximately 40% inhibition observed at a concentration of 100 μM. This suggests that Diperodon's binding alters SMYD3 function through allosteric mechanisms rather than direct catalytic inhibition.

The implications of this interaction are particularly relevant given SMYD3's role in epigenetic regulation. SMYD3 catalyzes histone H4 methylation at lysine 5 (H4K5me), a modification detected in diverse cell types. This epigenetic mark may contribute to chromatin remodeling and altered gene expression patterns. Given the increasing recognition of epigenetic dysregulation in various pathological conditions, including cancer, Diperodon's interaction with SMYD3 suggests potential applications beyond local anesthesia.

Table 2: Diperodon-SMYD3 Binding Characteristics

ParameterValueObservation
Binding Affinity (KD)42 μMModerate affinity to allosteric site
Inhibition of SMYD3~40% at 100 μMPartial inhibition of catalytic activity
Binding SiteAllosteric siteOpposite from active site, in HSP90 interaction domain
Binding StabilizationCharge-assisted hydrogen bondKey interaction in complex formation

Biological Activity Spectrum: Local Anesthesia and Anti-Inflammatory Effects

Diperodon's primary clinical application has historically been as a local anesthetic. Its chemical structure, characterized by two phenylcarbamate groups attached to a piperidine-containing backbone, contributes to its anesthetic properties. The compound was previously prescribed as a topical local anesthetic, though it is no longer in common clinical use.

Beyond its anesthetic effects, Diperodon has demonstrated activity in cellular proliferation assays. Studies have shown that treatment with 40 μM Diperodon significantly inhibits the proliferation of HL60 acute myeloid leukemia cells, with co-treated cells exhibiting a 60% decrease in proliferation by day 6 of treatment. While Diperodon alone showed modest effects on cellular differentiation markers such as CD11b, CD14, and CD163, it appeared to enhance the effects of all-trans retinoic acid (ATRA) when used in combination.

The anti-proliferative effects of Diperodon are particularly noteworthy, as it was more recently identified as an inhibitor of HL60 cell proliferation. However, unlike other compounds that induce terminal differentiation, Diperodon appears to have only partial effects on differentiation markers and morphology. This suggests that its anti-proliferative mechanism may be distinct from differentiation-inducing agents.

Table 3: Chemical and Physical Properties of Diperodon

PropertyValueReference
Chemical FormulaC22H27N3O4
Molecular Weight (free base)397.47
Molecular Weight (hydrochloride)433.93
CAS Number101-08-6 (free base)
CAS Number537-12-2 (hydrochloride)
Boiling Point520.91°C (estimate)
Density1.2228 (estimate)
LogP5.22420
IUPAC Name2-[(phenylcarbamoyl)oxy]-3-(piperidin-1-yl)propyl N-phenylcarbamate

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

397.20015635 g/mol

Monoisotopic Mass

397.20015635 g/mol

Heavy Atom Count

29

UNII

UIN4PYP84R

Related CAS

51552-99-9 (monohydrate)
537-12-2 (hydrochloride)

Other CAS

101-08-6

Wikipedia

Diperodon

Dates

Modify: 2023-08-15
Calnan CD: Allergy to the local anaesthetic diperodon. Contact Dermatitis. 1980 Aug;6(5):367. [PMID:7418402]
Dofek R, Vrba C, Kopacova L: [New local anesthetic-acting analogues of Diperodon]. Experientia. 1964 Oct 15;20(10):582-3. [PMID:5861111]
Hrobonova K, Lehotay J, Cizmarik J, Armstrong DW: In vitro study of enzymatic hydrolysis of diperodon enantiomers in blood serum by two-dimensional LC. J Pharm Biomed Anal. 2002 Oct 15;30(3):875-80. [PMID:12367714]
Hrobonova K, Lehotay J, Cizmarik J: [HPLC determination of diperodon enantiomers in blood serum by using teicoplanin chiral stationary phase]. Ceska Slov Farm. 2004 Sep;53(5):225-7. [PMID:15506704]
Cizmarik J, Lehotay J, Hromulakova K: Study of local anaesthetics. Part 133. Determination of diperodon in blood serum in vitro by the HPLC method. Acta Pol Pharm. 1996 May-Jun;53(3):167-9. [PMID:8960289]
Denderz N, Lehotay J: Application of the van't Hoff dependences in the characterization of molecularly imprinted polymers for some phenolic acids. J Chromatogr A. 2012 Dec 14;1268:44-52. doi: 10.1016/j.chroma.2012.10.025. Epub 2012 Oct 16. [PMID:23116796]
Denderz N, Lehotay J, Cizmarik J, Cibulkova Z, Simon P: Thermodynamic study of molecularly imprinted polymer used as the stationary phase in high performance liquid chromatography. J Chromatogr A. 2012 Apr 27;1235:77-83. doi: 10.1016/j.chroma.2012.02.051. Epub 2012 Feb 28. [PMID:22429549]
Cai SS, Hanold KA, Syage JA: Comparison of atmospheric pressure photoionization and atmospheric pressure chemical ionization for normal-phase LC/MS chiral analysis of pharmaceuticals. Anal Chem. 2007 Mar 15;79(6):2491-8. Epub 2007 Feb 9. [PMID:17288463]

Explore Compound Types